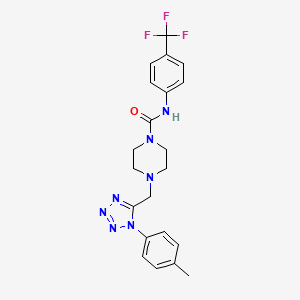

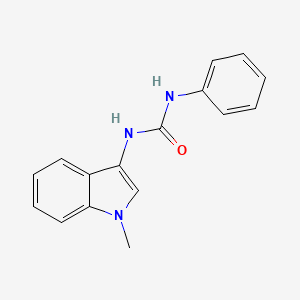

1-(1-methyl-1H-indol-3-yl)-3-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(1-methyl-1H-indol-3-yl)-3-phenylurea” is a compound that belongs to the class of organic compounds known as N-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .

Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .Molecular Structure Analysis

The molecular formula of “this compound” is CHN with an average mass of 207.231 Da and a monoisotopic mass of 207.079651 Da .Chemical Reactions Analysis

The compound has been used in the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . These compounds were evaluated for their in vitro antiproliferative activities against various cancer cell lines .Aplicaciones Científicas De Investigación

Corrosion Inhibition

- 3-Amino alkylated indoles, closely related to 1-(1-methyl-1H-indol-3-yl)-3-phenylurea, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds showed high inhibition efficiency, attributed to their adsorption on the steel surface, as demonstrated through experimental and theoretical methods (Verma et al., 2016).

HIV-1 Reverse Transcriptase Inhibition

- A study developed novel 3-aryl-phospho-indole compounds, which showed excellent potency against HIV-1, specifically as non-nucleoside reverse transcriptase inhibitors. This suggests potential applications in antiviral therapies (Alexandre et al., 2011).

Herbicide Degradation

- Investigations into the degradation properties of isoproturon, a phenylurea herbicide similar to this compound, have revealed insights into its leaching risk to groundwater. The study emphasized the importance of understanding the degradation behavior in different soil conditions (Alletto et al., 2006).

Photocatalytic Transformation

- The photocatalytic transformation of a herbicide similar to this compound was studied, revealing insights into the degradation process under different pH conditions. This research has implications for environmental remediation and the management of herbicide pollution (Richard & Bengana, 1996).

Antiproliferative and Antitopoisomerase Activity

- Studies on 3-methyl-2-phenyl-1H-indoles showed that they have promising antiproliferative activities against various human tumor cell lines. This research provides a foundation for the development of new cancer therapies (Zidar et al., 2020).

Biodegradation

- Research on the biodegradation of isoproturon, a compound related to this compound, by a novel Pseudomonas aeruginosa strain highlights the potential for microbial remediation of herbicide-contaminated environments (Dwivedi et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of 1-(1-methyl-1H-indol-3-yl)-3-phenylurea is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape.

Mode of Action

This compound interacts with tubulin and inhibits its polymerization . The inhibition of tubulin polymerization disrupts the formation of microtubules, which are essential for cell division and other cellular functions. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s action on tubulin affects the microtubule dynamics within the cell . Microtubules are involved in various cellular processes, including mitosis, cell motility, and intracellular transport. By inhibiting tubulin polymerization, the compound disrupts these processes, leading to cell cycle arrest and potentially cell death .

Result of Action

The compound’s action on tubulin leads to the disruption of microtubule dynamics, which can result in cell cycle arrest and apoptosis . This makes it a potential agent for the treatment of diseases characterized by rapid cell division, such as cancer .

Direcciones Futuras

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic . Therefore, the future directions of “1-(1-methyl-1H-indol-3-yl)-3-phenylurea” could involve its use in the synthesis of new medicinal molecules.

Propiedades

IUPAC Name |

1-(1-methylindol-3-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-19-11-14(13-9-5-6-10-15(13)19)18-16(20)17-12-7-3-2-4-8-12/h2-11H,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEZWDSRCFULNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Cyclopropylcarbamoyl)amino]acetic acid](/img/structure/B2472570.png)

![2-[(2-Cyclopropylphenyl)methyl]piperidine](/img/structure/B2472578.png)

![2-(4-ethoxyphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2472580.png)

![3-(4-ethoxyphenyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2472586.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B2472588.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2472589.png)